Cholesteryl linoleate

Overview

Description

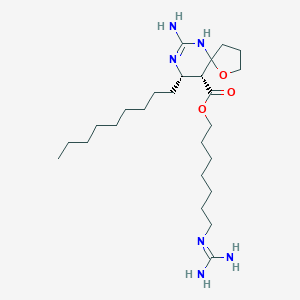

Cholesteryl linoleate is a major cholesterol ester found associated with the neutral core of low-density lipoprotein . It is transferred to the plasma membrane of macrophages and CHO cells expressing 15-lipoxygenase (15-LO) via LDL receptor-related protein (LRP), where it undergoes oxidation to form this compound hydroperoxides .

Synthesis Analysis

Cholesteryl ester (CE) is an ester of cholesterol and fatty acid (FA). Plasma CE reflects complicated metabolisms of cholesterol, phospholipids, lipoproteins, and dietary FAs . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Molecular Structure Analysis

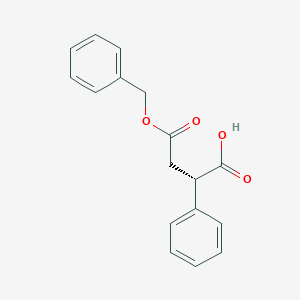

The systematic name for this compound is cholest-5-en-3β-yl (9Z,12Z-octadecadienoate). The molecular formula is C45H76O2 and the exact mass is 648.58453 .Chemical Reactions Analysis

This compound is a major cholesterol ester found associated with the neutral core of low-density lipoprotein. Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .Physical And Chemical Properties Analysis

This compound has a molar mass of 649.08 g/mol . It is not surface-active and force-area (PA) isotherms were not obtained .Scientific Research Applications

1. Role in Dietary Fat Composition and Coronary Heart Disease

Cholesteryl linoleate has been studied for its role in dietary fat composition and its potential link to coronary heart disease. The European Atherosclerosis Research Study (EARS) analyzed plasma cholesteryl esters, including this compound, as biomarkers for dietary fat composition in individuals with a parental history of premature coronary heart disease. This study found significant correlations between cholesteryl esters and various lifestyle variables, highlighting the importance of this compound in understanding the biological expression of heart disease risk factors (Rosseneu et al., 1994).

2. Interaction with Other Compounds and Physical Properties

This compound's interaction with other compounds and its physical properties have been a subject of interest. A study on the interaction between amphotericin B, a polyene antibiotic, and this compound revealed insights into the binding mechanisms and physical states of these compounds. This work contributes to our understanding of how this compound interacts with other substances at a molecular level (Vîjan & Topală, 2008).

3. Thermodynamic and Structural Analysis

Research has also focused on the thermal properties and phase transitions involving this compound. Studies using techniques like differential thermal analysis and X-ray diffraction have provided valuable data on the phase transitions and structural properties of this compound, contributing to the broader understanding of its role in biological systems and potential applications (Lundberg, 1976).

4. Use as a Biomarker of Dietary Intake

This compound has been explored as a biomarker for dietary fat intake. A study demonstrated that the fatty acid composition of serum cholesteryl esters, including linoleic acid in cholesteryl esters, can reflect dietary fat intake, thus providing a quantitative biomarker for research in nutrition and diet-related diseases (Zock et al., 1997).

Mechanism of Action

Target of Action

Cholesteryl Linoleate, also known as Cholesterol Linoleate, primarily targets Lipase 3 in yeast . Lipase 3 is an enzyme that plays a crucial role in the hydrolysis of fats. In addition, it has been shown to stimulate human umbilical vein endothelial cells (HUVECs) to bind human peripheral blood mononuclear cells as well as monocyte-like U937 cells .

Mode of Action

This compound interacts with its targets by being taken up by lysosomes and hydrolyzed to release cholesterol from the esters . This process is part of the body’s mechanism to store and transport large quantities of cholesterol between organs and tissues, and to avoid toxicity of excess cellular cholesterol .

Biochemical Pathways

It is known that the compound is part of the class of organic compounds known as cholesteryl esters, which contain an esterified cholestane moiety . These compounds reside in the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .

Pharmacokinetics

It is known that receptor-ldl complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .

Result of Action

The molecular and cellular effects of this compound’s action are context-dependent. Oxidized fatty acyl chains in this compound can be hydrolyzed and re-esterified, thus seeding oxidized moieties into phospholipids . These oxidized phospholipids have different biological activities from this compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been shown that this compound exhibits activity against the multidrug-resistant S. epidermidis and a P. aeruginosa strain . Its effectiveness in killing these strains was less than that of stearic acid and palmitic acid , suggesting that the compound’s action may be influenced by the presence of other compounds in the environment.

Safety and Hazards

Future Directions

Research on Cholesteryl linoleate could focus on measuring its levels in plasma as a novel biomarker assay to evaluate the risk of developing cardiovascular disease and the efficacy of treatment . Further understanding of the structural-based CETP-lipoprotein interactions can unravel CETP inhibition machinery, which can hopefully guide the design of more effective CETP inhibitors that combat ASCVD .

Biochemical Analysis

Biochemical Properties

Cholesteryl linoleate interacts with various enzymes, proteins, and other biomolecules. Post-synthetic, or epilipidomic, oxidative modifications of this compound are mediated by specialized enzymes, chief among them are lipoxygenases, and by free radical oxidation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces expression of both TFG-β and TGF-β receptor type I in human U937 promonocytic cells .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound exhibits activity against certain strains of bacteria at physiological concentrations as found in nasal fluid .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that ACAT2 and monounsaturated cholesteryl esters promote atherosclerosis . Deletion of the ACAT2 gene prevented atherosclerosis for up to 30 weeks in certain mouse models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the cholesterol esterification process, a mechanism the body uses to store and transfer cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It resides in hydrophobic cores of circulating lipoproteins and intracellular lipid droplets .

Subcellular Localization

The subcellular localization of this compound is primarily within the hydrophobic cores of circulating lipoproteins and intracellular lipid droplets . This localization affects its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

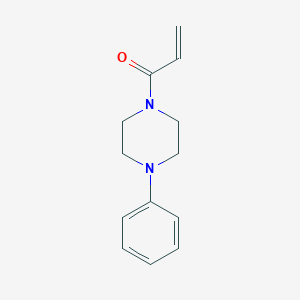

| { "Design of the Synthesis Pathway": "Cholesteryl linoleate can be synthesized through a two-step reaction process. The first step involves the synthesis of cholesteryl chloride, which is then reacted with linoleic acid in the second step to form cholesteryl linoleate.", "Starting Materials": [ "Cholesterol", "Thionyl chloride", "Linoleic acid", "Triethylamine", "Methanol", "Diethyl ether", "Sodium bicarbonate", "Hydrochloric acid", "Sodium chloride" ], "Reaction": [ "Step 1: Synthesis of cholesteryl chloride", "- Dissolve cholesterol in a mixture of methanol and diethyl ether", "- Add thionyl chloride dropwise to the mixture while stirring", "- Continue stirring for 24 hours at room temperature", "- Filter the resulting precipitate and wash with diethyl ether", "- Dry the precipitate under vacuum", "Step 2: Synthesis of cholesteryl linoleate", "- Dissolve cholesteryl chloride in dry diethyl ether", "- Add triethylamine to the solution to neutralize any remaining thionyl chloride", "- Add linoleic acid to the solution and stir for 24 hours at room temperature", "- Wash the resulting precipitate with sodium bicarbonate solution", "- Dry the precipitate under vacuum", "- Purify the product by recrystallization from ethanol", "- Analyze the purity of the product using thin-layer chromatography and nuclear magnetic resonance spectroscopy", "Overall reaction:", "Cholesterol + Thionyl chloride + Triethylamine + Linoleic acid -> Cholesteryl chloride + Sodium bicarbonate -> Cholesteryl linoleate + Sodium chloride + Hydrochloric acid" ] } | |

| 604-33-1 | |

Molecular Formula |

C45H76O2 |

Molecular Weight |

649.1 g/mol |

IUPAC Name |

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C45H76O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h11-12,14-15,26,35-36,38-42H,7-10,13,16-25,27-34H2,1-6H3/b12-11-,15-14-/t36-,38?,39?,40-,41?,42?,44+,45-/m1/s1 |

InChI Key |

NAACPBBQTFFYQB-HNZPGTTISA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3CC=C2C1)[C@H](C)CCCC(C)C)C)C |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |

| 604-33-1 | |

synonyms |

cholesteryl linoleate cholesteryl linoleate, (E,E)-isomer cholesteryl linoleate, (E,Z)-isomer cholesteryl linoleate, (Z,E)-isomer cholesteryl linolelaidate cholesteryl trans-9-trans-12-octadecadienoate CLOH |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cholesteryl Linoleate has a molecular formula of C45H76O2 and a molecular weight of 649.1 g/mol.

A: Yes, researchers have used various spectroscopic techniques to study this compound. For example, studies have used 13C NMR to investigate the molecular dynamics of lipids in human plasma high-density lipoproteins, including this compound []. Additionally, HPLC with UV monitoring at 232 nm, a wavelength characteristic for conjugated dienes with vicinal hydroxyl function, has been used to detect and quantify Cholesteryl hydroxyoctadecadienoates (CHODES), oxidation products of this compound [].

A: this compound, being an unsaturated ester, is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and light []. Studies have shown that its oxidation leads to the formation of hydroperoxides, epoxides, and other degradation products, which can affect its stability and properties [, , , ]. The rate of oxidation is influenced by factors such as temperature, oxygen availability, and the presence of antioxidants [, , , , ].

A: Research using mixed monolayers reveals that this compound interacts with other lipids, impacting its surface properties. The amount of this compound incorporated into the monolayer depends on its solubility in the other lipids present and the surface pressure applied. Notably, even at moderate surface pressures, this compound tends to be extruded from the monolayer into a bulk phase [].

A: Studies indicate that macrophages struggle to effectively hydrolyze the breakdown products of extensively oxidized this compound. These products, including cholesteryl ester aldehydes, are found in atherosclerotic lesions. Their inefficient degradation and potential to interact with proteins may contribute to the formation of ceroid, an insoluble lipid-protein complex characteristic of atherosclerotic plaques [].

A: Yes, research suggests that oxidized this compound (oxCL) can stimulate human umbilical vein endothelial cells (HUVECs) to bind monocytes, a critical step in atherogenesis. Specifically, components of oxCLs like 9-oxononanoyl cholesterol (9-ONC) and this compound hydroperoxides have been shown to promote this adhesion. This process involves endothelial connecting segment-1 and the activation of protein kinase C and mitogen-activated protein kinase pathways [].

A: While this compound itself is not typically considered a catalyst, its presence and oxidation state can influence enzymatic reactions. For instance, the enzyme 15-lipoxygenase (15-LOX) can act upon this compound, leading to the formation of oxidized this compound products [].

ANone: While specific examples of computational studies focusing exclusively on this compound were not found within the provided papers, the complex nature of lipid oxidation and the identification of specific regioisomers in studies utilizing techniques like HPLC suggest that computational chemistry and modeling approaches, such as molecular dynamics simulations and density functional theory calculations, could be valuable in further understanding its oxidation behavior, interactions with enzymes like 15-LOX, and the formation of specific oxidation products.

A: The degree of unsaturation in the fatty acid chain plays a significant role in the oxidation susceptibility of Cholesteryl esters. Studies comparing this compound (containing two double bonds) with Cholesteryl Oleate (containing one double bond) and Cholesteryl Stearate (saturated) show that this compound is most susceptible to oxidation, followed by Cholesteryl Oleate, while Cholesteryl Stearate is the most stable [, ]. This highlights the role of double bonds as sites for radical attack during oxidation.

ANone: The provided research papers primarily focus on the biochemical and biophysical properties of this compound, its role in lipid metabolism and oxidation, and its implications in atherosclerosis. Detailed information on its pharmacokinetics and pharmacodynamics was not within the scope of these studies.

A: Researchers have utilized cultured cells, including human fibroblasts and mouse peritoneal macrophages, to investigate the metabolism of this compound. These models have been instrumental in understanding processes like receptor-mediated uptake, lysosomal hydrolysis, and the impact of oxidation on this compound processing [, , , , ].

A: While the provided papers do not detail specific in vivo experiments focusing solely on this compound and atherosclerosis, researchers have utilized animal models, including rats and pigs, to study lipoprotein metabolism and the development of atherosclerotic lesions. These studies involve dietary manipulations, such as high-cholesterol diets, to induce atherosclerotic changes and analyze the lipid composition in plasma and tissues [, , , , , ].

ANone: Information concerning resistance mechanisms or cross-resistance related to this compound was not found in the provided research articles.

ANone: The provided papers primarily focus on the biochemical and biophysical aspects of this compound. Extensive toxicological data was not presented within the scope of these studies.

ANone: The studies provided focus on the role of this compound in lipid metabolism and oxidation, not its use as a target for drug delivery.

A: Research suggests that monitoring specific this compound oxidation products, like cholesteryl hydroxyoctadecadienoates (CHODES), in vascular tissue could provide insights into the extent of lipid peroxidation, potentially serving as a marker for atherosclerosis progression [].

A: Yes, studies on beta-thalassemia patients have shown a correlation between a lower CL/CO ratio and the clinical severity of the disease. This suggests that the CL/CO ratio could be a potential marker for assessing the severity of the condition and the degree of oxidative damage to lipoproteins [, ].

A: Various techniques are used to analyze this compound. Gas chromatography (GC) has been employed to determine the fatty acid composition of cholesterol esters, including this compound [, , ]. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), allows for the separation and identification of this compound and its oxidized derivatives, such as hydroperoxides and hydroxyoctadecadienoates [, , , , ]. Thin-layer chromatography (TLC) is another technique used for separating and analyzing this compound and related lipid components [, , , ].

A: While the provided research articles do not delve into specific dissolution and solubility studies of this compound, its properties as a hydrophobic lipid suggest limited solubility in aqueous environments. Its incorporation into lipoproteins like LDL and HDL is crucial for its transport and utilization within the body [, , , ].

ANone: The provided research articles focus on the biological roles and chemical properties of this compound, not its use as a drug or therapeutic agent. Therefore, these aspects were not addressed within the scope of these studies.

ANone: Although not explicitly stated, the research presented in the papers relies on a robust infrastructure and resources, including:

- Cell culture facilities: For conducting in vitro studies using various cell lines [, , , , ].

- Animal facilities: For conducting in vivo studies using animal models [, , , , , ].

- Analytical instrumentation: Access to sophisticated analytical instruments such as HPLC, GC, MS, and NMR is crucial for characterizing and quantifying this compound, its oxidation products, and other related lipids [, , , , , , , , , , ].

A: Early research, as exemplified by studies in the 1960s [, ], laid the groundwork for understanding the basic properties and composition of this compound in lipoproteins. Subsequent investigations, utilizing techniques like cell culture and advanced analytical methods, have provided deeper insights into the mechanisms of this compound uptake, hydrolysis, and its susceptibility to oxidation [, , , , ]. The identification of specific this compound oxidation products, such as CHODES, and their potential link to atherosclerotic lesion development represent significant milestones in understanding the role of this lipid in cardiovascular disease [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)

![2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B163361.png)

![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)